molecular formula C6H6BrNO B1269491 2-Amino-4-Bromophenol CAS No. 40925-68-6

2-Amino-4-Bromophenol

Cat. No.: B1269491
CAS No.: 40925-68-6
M. Wt: 188.02 g/mol
InChI Key: JHRIPENGTGSNPJ-UHFFFAOYSA-N
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Description

2-Amino-4-Bromophenol is an organic compound with the molecular formula C6H6BrNO. It is a white to off-white crystalline powder characterized by its amino and bromine functional groups. This compound is known for its applications in various chemical processes and is used as a reactant in the preparation of several derivatives .

Biochemical Analysis

Biochemical Properties

2-Amino-4-Bromophenol plays a significant role in biochemical reactions, particularly in the synthesis of various inhibitors and reactants. It is used in the preparation of oxadiazolobenzoxazinones via the Suzuki-Miyaura reaction and in the copper-catalyzed oxidative amination of benzoxazoles and related azoles . This compound interacts with enzymes such as protein tyrosine phosphatase 1B and fructose-1,6-bisphosphatase, acting as an inhibitor . These interactions are crucial for regulating enzyme activity and can influence various metabolic pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of enzymes involved in these processes, leading to changes in cellular function. For instance, its interaction with protein tyrosine phosphatase 1B can affect insulin signaling pathways, potentially impacting glucose metabolism . Additionally, its inhibitory effect on fructose-1,6-bisphosphatase can alter gluconeogenesis, affecting overall cellular energy balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, its inhibition of protein tyrosine phosphatase 1B involves binding to the enzyme’s active site, preventing substrate access and subsequent dephosphorylation reactions . Similarly, its interaction with fructose-1,6-bisphosphatase involves binding to an allosteric site, leading to conformational changes that reduce enzyme activity . These molecular interactions result in changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard storage conditions, with a melting point of 130-135°C Long-term exposure to this compound in in vitro and in vivo studies has shown potential cumulative effects on cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and improving metabolic balance. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Studies in animal models have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly, leading to adverse effects on organ function and overall health .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. Its inhibition of protein tyrosine phosphatase 1B and fructose-1,6-bisphosphatase affects key metabolic pathways such as insulin signaling and gluconeogenesis . These interactions can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are crucial for its biological activity, as they determine the concentration of the compound at its target sites .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with enzymes and other biomolecules, affecting overall cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-4-Bromophenol can be synthesized through various methods. One common method involves the reaction of 4-Bromophenol with ammonia. This reaction typically requires specific conditions, such as controlled temperature and pressure, to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-Bromophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .

Comparison with Similar Compounds

  • 4-Bromo-2-aminophenol
  • 2-Amino-5-chlorophenol
  • 2-Amino-4-iodophenol

Comparison: 2-Amino-4-Bromophenol is unique due to its specific combination of amino and bromine functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable in specific chemical and biological contexts .

Properties

IUPAC Name

2-amino-4-bromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRIPENGTGSNPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326075
Record name 2-Amino-4-Bromophenol
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Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40925-68-6
Record name 40925-68-6
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Record name 2-Amino-4-Bromophenol
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Record name 2-Amino-4-bromophenol
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Synthesis routes and methods I

Procedure details

To a stirred solution of 4-bromo-2-nitrophenol (5.00 g, 22.9 mmol) in MeOH (120 mL) was added tin(II) chloride dihydrate (15.53 g, 68.8 mmol). The reaction mixture was heated at reflux and monitored by LC/MS. When significant reduction was complete, the reaction mixture was cooled to rt, poured over ice, and made basic (pH 9) with 50% saturated NaHCO3. The aqueous layer was extracted with EtOAc (2×150 mL) and the combined extracts washed with brine, dried over MgSO4, filtered, and concentrated in vacuo to give 2-amino-4-bromophenol as a dark gray solid. 1H NMR (CDCl3, 300 MHz) δ 9.29 (br s, 1H), 6.71 (d, 1H), 6.56 (d, 1H), 6.49 (dd, 1H), 4.83 (br s, 2H).
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Synthesis routes and methods II

Procedure details

A portion of 4-bromophenol is converted to 4-bromo-2-nitrophenol by the method described in Rec. Trav. Chim. 29, 187(1910). A 28 g. portion of 4-bromo-2-nitrophenol is dissolved in 280 ml. of acetone. A 280 ml. portion of water and 112 g. of Na2S2O4 are added with stirring. The mixture is refluxed for 2 hours, cooled to room temperature and extracted six times with ether. The ether extracts are washed twice with brine, dried over magnesium sulfate and recrystallized from a mixture of charcoal and 400 ml. of water giving an oil. This oil is redissolved in 600 ml. of water, cooled to 0° C. and filtered giving 5-bromo-2-hydroxyaniline as tan crystals.
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Synthesis routes and methods III

Procedure details

A mixture of compound 4-bromo-2-nitrophenol (1 g, 4.59 mmol) and SnCl2 (5.2 g, 22.9 mmol) in ethanol (10 mL) was stirred at 70° C. for 2 h. After cooled down, the mixture was diluted with water (100 mL), adjusted to pH 7 with saturated aqueous NaHCO3 and extracted with ethyl acetate (100 mL). The organic layer was washed with brine (50 mL), dried over Na2SO4, concentrated to give 2-amino-4-bromophenol (770 mg, 89%) as a grey solid. LCMS: 188 [M+1]+. 1H NMR (400 MHz, DMSO-d6) δ 4.79 (s, 2H), 6.48 (dd, J1=2.4 Hz, J2=8.4 Hz, 1H), 6.55 (d, J=8.4 Hz, 1H), 6.71 (d, J=2.4 Hz, 1H), 9.26 (s, 1H).
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1 g
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Synthesis routes and methods IV

Procedure details

A solution of KOH (5.14 g, 91.7 mmol) in water (33 mL) was added to 4-bromo-2-nitrophenol (Aldrich, 1.00 g, 4.59 mmol). Sodium hydrosulfite (7.98 g, 45.9 mmol) was added in one portion. The mixture was stirred at RT for 30 min. and poured into ethyl acetate (25 mL). The layers were partitioned and the aqueous layer was extracted with ethyl acetate (4×25 mL). The combined organic layers were dried (Na2SO4), filtered and concentrated to give 488 mg (56%) of the title compound which was used without further purification: 1H NMR (CDCl3, 400 MHz) δ 6.77 (d, 1H, J=2.1 Hz), 6.65 (dd, 1H, J=8.3, 2.5 Hz), 6.52 (d, 1H, J=8.3 Hz); 13C NMR (CDCl3, 100 MHz) δ 144.0, 136.6, 121.7, 118.7, 116.2, 112.1; MS (Cl) m/z 188.0 (M+1); HPLC retention time=1.10 min.
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56%

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-Bromophenol
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
2-Amino-4-Bromophenol

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